molecular formula C12H12N2O2 B1603879 Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate CAS No. 1150164-02-5

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate

Cat. No. B1603879
M. Wt: 216.24 g/mol
InChI Key: QFJFTEZGHXIRDU-UHFFFAOYSA-N
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Description

“Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “p-tolyl” part refers to a tolyl group, which is a functional group related to toluene with the general formula CH3C6H4-R . The “methyl” and “carboxylate” parts refer to a methyl group (-CH3) and a carboxylate group (-COO-), respectively.

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral characteristics of pyrazole derivatives, providing foundational knowledge for their potential applications. For instance, a study conducted by Viveka et al. (2016) focused on the combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative similar to Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate. This research highlighted the importance of understanding the molecular structure and properties through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, which are crucial for the application of these compounds in various scientific fields (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have found application as corrosion inhibitors, which is significant for industrial applications, particularly in metal preservation. Dohare et al. (2017) introduced pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, highlighting their high efficiency and the role of density functional theory (DFT) in understanding the interaction between inhibitors and metal surfaces. Such studies underscore the potential of pyrazole derivatives in enhancing the durability of metals used in various industries (Dohare et al., 2017).

Coordination Polymers and Luminescence

Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research provides insight into the applications of pyrazole derivatives in creating coordination polymers with potential uses in catalysis, molecular recognition, and luminescence. The findings demonstrate the versatility of pyrazole derivatives in constructing materials with desirable chemical and physical properties (Cheng et al., 2017).

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been a subject of interest, with studies investigating their efficacy against various pathogens. For example, Thumar and Patel (2011) synthesized a series of pyrazole derivatives and evaluated their antibacterial activity, demonstrating their potential as novel antimicrobial agents. Such research highlights the potential of pyrazole derivatives in medical and pharmaceutical applications, particularly in developing new antibacterial compounds (Thumar & Patel, 2011).

properties

IUPAC Name

methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-10(7-13-14-11)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJFTEZGHXIRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628499
Record name Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate

CAS RN

1150164-02-5
Record name 1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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